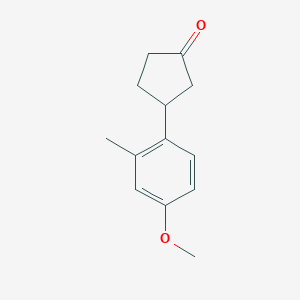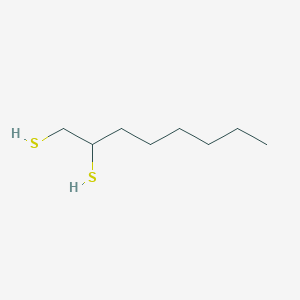![molecular formula C16H21N B13792585 1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline](/img/structure/B13792585.png)
1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines. This specific compound is characterized by its unique structure, which includes an ethyl and a methyl group attached to a hexahydrobenzo[g]isoquinoline core.
Méthodes De Préparation
The synthesis of 1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 3-methylcyclopentanol with ethyl acetate in the presence of an acid catalyst . This reaction forms the intermediate, which is then subjected to further cyclization and hydrogenation steps to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common, where halogens or other groups can be introduced into the aromatic ring using reagents like bromine or chlorine under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction results in more saturated hydrocarbons.
Applications De Recherche Scientifique
1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which 1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism. In cancer research, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline can be compared with other isoquinoline derivatives such as:
1-Ethyl-3-methylisoquinoline: Similar in structure but lacks the hexahydrobenzo ring, making it less complex.
3,4-Dihydroisoquinoline: Another related compound with fewer hydrogen atoms, leading to different chemical properties.
1-Methylisoquinoline: Contains a methyl group but no ethyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hexahydrobenzo ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H21N |
|---|---|
Poids moléculaire |
227.34 g/mol |
Nom IUPAC |
1-ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline |
InChI |
InChI=1S/C16H21N/c1-3-16-15-10-13-7-5-4-6-12(13)9-14(15)8-11(2)17-16/h9-11H,3-8H2,1-2H3 |
Clé InChI |
ZVIRSJIMMBCIFO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(CC2=C1C=C3CCCCC3=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13792510.png)
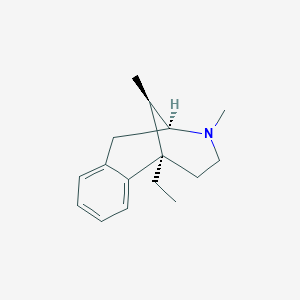
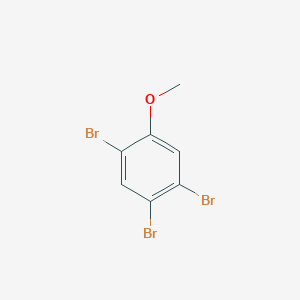
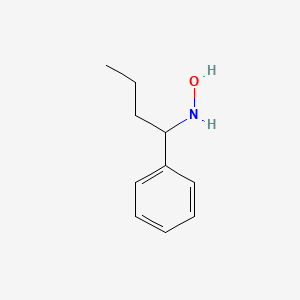
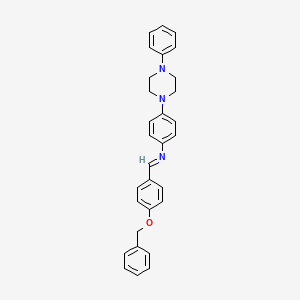
![(1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B13792540.png)
![3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoic acid](/img/structure/B13792547.png)


![N-[(3-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B13792568.png)
